molecular formula C16H16Cl2F6N2O4 B13800702 (1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh

(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh

Cat. No.: B13800702
M. Wt: 485.2 g/mol
InChI Key: RALAKJIVKRQQLL-HSTMFJOWSA-N
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Description

(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[221]heptane 2CF3cooh is a complex organic compound characterized by its unique bicyclic structure and the presence of dichlorobenzyl and diaza groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh typically involves multiple steps, including the formation of the bicyclic core and the introduction of the dichlorobenzyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-purity compounds suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane: A structurally similar compound without the 2CF3cooh group.

    (1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2COOH: A similar compound with a carboxyl group instead of the trifluoromethyl group.

Uniqueness

The presence of the 2CF3cooh group in (1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

Molecular Formula

C16H16Cl2F6N2O4

Molecular Weight

485.2 g/mol

IUPAC Name

(1R,4R)-2-[(3,4-dichlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H14Cl2N2.2C2HF3O2/c13-11-2-1-8(3-12(11)14)6-16-7-9-4-10(16)5-15-9;2*3-2(4,5)1(6)7/h1-3,9-10,15H,4-7H2;2*(H,6,7)/t9-,10-;;/m1../s1

InChI Key

RALAKJIVKRQQLL-HSTMFJOWSA-N

Isomeric SMILES

C1[C@@H]2CN[C@H]1CN2CC3=CC(=C(C=C3)Cl)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C2CNC1CN2CC3=CC(=C(C=C3)Cl)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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